

Application Notes & Protocols: High-Throughput Screening for Novel Erythritol-Producing Yeast Strains

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This document provides detailed application notes and protocols for the high-throughput screening and identification of novel and improved **erythritol**-producing yeast strains. **Erythritol**, a four-carbon sugar alcohol, is a popular natural sweetener in the food and pharmaceutical industries due to its low-calorie content and non-glycemic properties.[1][2] The demand for efficient microbial production of **erythritol** has driven the development of robust screening platforms to discover high-yield yeast strains.[1][3]

Introduction

Erythritol is produced by various osmophilic yeasts, including species from the genera Moniliella, Yarrowia, Candida, Pichia, and Pseudozyma, as a response to hyper-osmotic stress. [4][5] The biosynthetic pathway for erythritol primarily involves the pentose phosphate pathway (PPP).[3][6] High-throughput screening (HTS) methodologies are essential for efficiently screening large libraries of yeast isolates or mutants to identify strains with superior erythritol production capabilities. These methods often involve miniaturized cultivation formats and rapid analytical techniques.[7][8]

I. Experimental Workflow for High-Throughput Screening

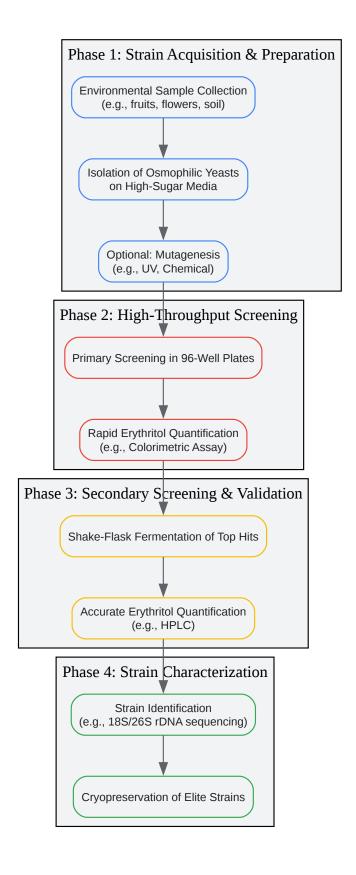


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The overall workflow for identifying novel **erythritol**-producing yeast strains involves several key stages, from initial sample collection and strain isolation to quantitative analysis of **erythritol** production in promising candidates.





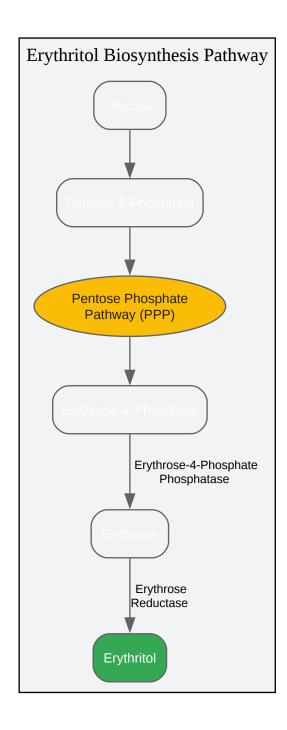
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Caption: High-throughput screening workflow for erythritol-producing yeast.



II. Erythritol Biosynthesis Pathway

Erythritol synthesis in yeast is primarily routed through the pentose phosphate pathway (PPP), where glucose is converted to the precursor erythrose-4-phosphate (E4P).[3][6] E4P is then dephosphorylated to erythrose, which is subsequently reduced to **erythritol**.



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Caption: Simplified erythritol biosynthesis pathway in yeast.

III. Experimental Protocols Protocol 1: Isolation of Osmophilic Yeast Strains

This protocol describes the isolation of yeast strains from environmental samples capable of growth in high-sugar environments.

Materials:

- Environmental samples (e.g., honey, pollen, soil, fruits).[9]
- Yeast Extract Peptone Dextrose (YPD) Agar with high glucose concentration (e.g., 30%).[9]
- Sterile water and dilution tubes.
- Incubator.

Procedure:

- Suspend 1 gram of the environmental sample in 9 mL of sterile water and vortex thoroughly.
- Perform a serial dilution of the suspension.
- Plate 100 μL of each dilution onto high-glucose YPD agar plates.
- Incubate the plates at 28-30°C for 3-5 days.
- Isolate distinct yeast colonies and purify by re-streaking on fresh plates.[10]

Protocol 2: UV Mutagenesis for Strain Improvement

This protocol outlines a general procedure for UV mutagenesis to generate a library of mutant yeast strains with potentially enhanced **erythritol** production.

Materials:

Yeast cell suspension in sterile saline or phosphate-buffered saline (PBS).



- Sterile petri dishes.
- UV crosslinker or germicidal lamp.
- YPD agar plates for recovery.

Procedure:

- Grow the selected yeast strain in YPD broth to the mid-logarithmic phase.
- Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a concentration of approximately 10⁷ cells/mL.
- Transfer 10 mL of the cell suspension to a sterile petri dish.
- Expose the cells to UV irradiation (e.g., 254 nm) for varying durations (e.g., 30, 60, 90, 120 seconds).[8] The optimal exposure time should be determined to achieve a kill rate of 90-99%.
- Perform serial dilutions of the irradiated cell suspension and plate on YPD agar to determine cell viability and isolate mutant colonies.
- Incubate the plates in the dark at 28-30°C for 2-3 days until colonies appear.

Protocol 3: Primary High-Throughput Screening in 96-Well Plates

This protocol describes the initial screening of a large number of yeast isolates or mutants in a 96-well plate format.

Materials:

- 96-well deep-well plates.
- Screening medium (e.g., containing a high concentration of glucose or glycerol as the carbon source).[3][11]
- Plate shaker incubator.



• Reagents for a colorimetric assay for polyol detection (e.g., periodate-based oxidation).[9]

Procedure:

- Inoculate each well of the 96-well plates containing 1 mL of screening medium with a single yeast colony.
- Incubate the plates at 28-30°C with shaking (e.g., 200 rpm) for 72-120 hours.
- After incubation, centrifuge the plates to pellet the cells.
- Transfer the supernatant to a new 96-well plate for erythritol quantification.
- Perform a rapid colorimetric assay to estimate the concentration of polyols, including erythritol.
- Select the top-performing strains (e.g., top 5-10%) for secondary screening.

Protocol 4: Secondary Screening in Shake-Flask Fermentation

This protocol is for the validation and more accurate quantification of **erythritol** production by the top candidate strains identified in the primary screen.

Materials:

- 250 mL Erlenmeyer flasks.
- Fermentation medium (optimized for erythritol production).
- Shaker incubator.
- · HPLC system for erythritol analysis.

Procedure:

 Prepare a seed culture of the selected yeast strains by inoculating them in YPD broth and incubating overnight.



- Inoculate 50 mL of fermentation medium in 250 mL flasks with the seed culture to an initial OD600 of 0.1-0.2.
- Incubate the flasks at 30°C with shaking at 200-250 rpm for 5-10 days.[13]
- Withdraw samples periodically to monitor cell growth and **erythritol** production.
- At the end of the fermentation, harvest the culture broth by centrifugation.
- Filter the supernatant and analyze the **erythritol** concentration using HPLC.

Protocol 5: HPLC Quantification of Erythritol

This protocol provides a standard method for the accurate quantification of **erythritol** in fermentation samples.

Materials:

- High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.
- A suitable column for sugar analysis (e.g., Aminex HPX-87H).
- Erythritol standard for calibration curve.
- Mobile phase (e.g., dilute sulfuric acid).
- Syringe filters (0.22 μm).

Procedure:

- Prepare a series of erythritol standards of known concentrations to generate a calibration curve.
- Prepare fermentation samples by centrifuging to remove cells and filtering the supernatant through a 0.22 µm syringe filter.[10]
- Inject the standards and samples into the HPLC system.



- Run the analysis under isocratic conditions with the appropriate mobile phase and flow rate.
- Identify and quantify the **erythritol** peak in the samples by comparing the retention time and peak area to the calibration curve.[13]

IV. Data Presentation

Table 1: Erythritol Production by Various Yeast Strains

Yeast Strain	Carbon Source	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Pseudozyma tsukubaensis KN75	Glucose	245	0.61	2.86	[14][15]
Moniliella megachiliensi s TBY 3406.6	Glucose	75.6	N/A	N/A	[13]
Yarrowia lipolytica 5- 14-E6	Glycerol	178	N/A	N/A	[8]
Yarrowia divulgata	Glycerol	44	0.33	N/A	[11][16]
Moniliella acetoabutans E54	Glucose	41.1	0.23	N/A	[9]
Yarrowia lipolytica ATCC 8661	Glycerol	43.2	0.21	N/A	[17]

N/A: Not Available in the cited literature.

Table 2: Effect of Culture Conditions on Erythritol Production by Yarrowia lipolytica mutant C1



Parameter	Condition	Erythritol Titer (g/L)
Glucose Content	250 g/L	~105
300 g/L	~105	
Nitrogen Source	12 g/L Yeast Extract	~98
10 g/L Yeast Extract + 1.5 g/L Urea	~110	
Temperature	30°C	~102
Rotation Speed	200 rpm	~102

Data adapted from a study on Y. lipolytica mutant C1.[12]

V. Concluding Remarks

The protocols and data presented here offer a comprehensive guide for the high-throughput screening and identification of superior **erythritol**-producing yeast strains. The successful implementation of this workflow can significantly accelerate the discovery and development of robust industrial strains for the efficient and economical production of **erythritol**. Further optimization of fermentation conditions and metabolic engineering of the identified high-producing strains can lead to even greater improvements in **erythritol** titers, yields, and productivities.

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